

Synthesis and Characterization of Diaminoglyoxime: A Technical Guide

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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Abstract

Diaminoglyoxime (DAG), a key intermediate in the synthesis of various nitrogen-rich compounds, including energetic materials and pharmaceuticals, is of significant interest to the scientific community. This technical guide provides an in-depth overview of the synthesis and characterization of **diaminoglyoxime**. It details established synthetic protocols, including traditional one-step and two-step methods, as well as a modern, safer, and higher-yielding one-pot synthesis. Furthermore, this guide compiles the essential characterization data for **diaminoglyoxime**, presenting it in a clear and comparative format. Experimental methodologies for both synthesis and characterization are meticulously described to facilitate replication and further research.

Introduction

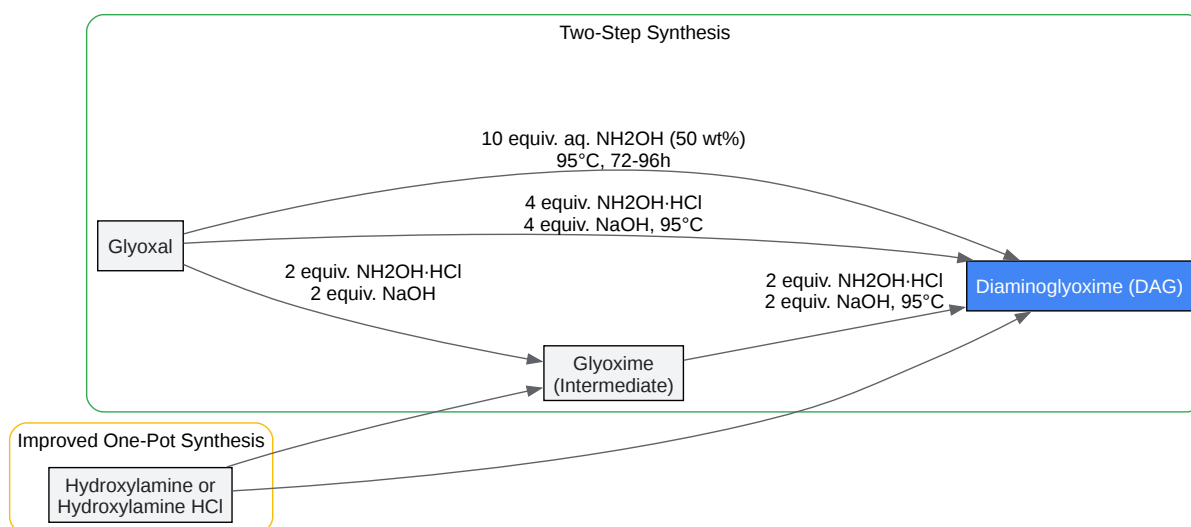
Diaminoglyoxime (DAG), with the chemical formula $C_2H_6N_4O_2$, is a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] Notably, it is a crucial starting material for the production of 3,4-diaminofurazan (DAF), a foundational block for numerous high-density energetic materials.[2][3][4][5][6][7] Its molecular structure, featuring both amino and oxime functional groups, allows for a diverse range of chemical transformations, making it a valuable synthon in medicinal chemistry and materials science.[1] This guide aims to provide a comprehensive resource on the synthesis and physical and spectral characterization of **diaminoglyoxime**.

Synthesis of Diaminoglyoxime

Several methods for the synthesis of **diaminoglyoxime** have been reported, primarily starting from glyoxal. The choice of method often depends on the desired yield, purity, and safety considerations.

Synthetic Pathways Overview

The most common synthetic routes to **diaminoglyoxime** involve the reaction of glyoxal with hydroxylamine or its hydrochloride salt. These can be broadly categorized as two-step, one-step, and a more recent, improved one-pot procedure.



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Caption: Synthetic pathways to **diaminoglyoxime**.

Experimental Protocols

This traditional method involves the initial formation of glyoxime, which is then converted to **diaminoglyoxime**.[\[8\]](#)[\[9\]](#)

Step 1: Synthesis of Glyoxime

- In a reaction vessel, glyoxal is treated with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.
- The resulting glyoxime intermediate is isolated and purified by recrystallization.

Step 2: Synthesis of **Diaminoglyoxime** from Glyoxime

- The purified glyoxime is then treated with an additional two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.[\[8\]](#)
- The reaction mixture is heated to 95°C for several hours.[\[8\]](#)
- The crude **diaminoglyoxime** is obtained upon cooling and is purified by recrystallization from boiling water, yielding a yellow crystalline solid.[\[8\]](#) The overall yield for this two-step procedure is approximately 44%.[\[8\]](#)[\[9\]](#)

This method combines the steps into a single reaction but is known for lower yields and potential thermal runaway.[\[9\]](#)[\[10\]](#)

- An aqueous solution of glyoxal is heated with four equivalents of hydroxylammonium chloride and four equivalents of sodium hydroxide for several hours.[\[9\]](#)
- The crude yellow crystalline product is isolated.
- Purification involves dissolving the crude product in hot water, treating with decolorizing carbon, and filtering while hot to obtain pure **diaminoglyoxime** as a white crystalline solid.[\[8\]](#) Yields for this method are typically around 40%.[\[9\]](#)[\[10\]](#)

This recently developed procedure offers higher yields, improved safety, and a simpler purification process.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- A 1 L round-bottom flask equipped with a stir bar is charged with aqueous hydroxylamine (50 wt%, 569 mL, 8.62 mol).[\[10\]](#)
- The flask is immersed in an oil bath preheated to 95°C and the hydroxylamine solution is stirred for 30 minutes.[\[10\]](#)
- Aqueous glyoxal (40 wt%, 125 mL, 0.862 mol) is added dropwise via a pressure-equalizing addition funnel over 30-60 minutes.[\[8\]](#)[\[10\]](#)
- A reflux condenser is fitted to the flask, and the reaction mixture is stirred at 95°C for 72-96 hours.[\[8\]](#)[\[10\]](#)
- The reaction mixture is then slowly cooled to room temperature with continuous stirring, during which a white solid will precipitate.[\[10\]](#)
- The mixture is further cooled to 0-5°C with stirring.[\[8\]](#)[\[10\]](#)
- The resulting white crystalline solid is collected by filtration, affording pure **diaminoglyoxime** in 77-80% yield without the need for recrystallization or treatment with decolorizing carbon.
[\[8\]](#)[\[9\]](#)[\[10\]](#)

Characterization of Diaminoglyoxime

Thorough characterization is essential to confirm the identity and purity of the synthesized **diaminoglyoxime**. The following sections detail the key physical and spectroscopic properties.

Physical Properties

The physical properties of **diaminoglyoxime** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂ H ₆ N ₄ O ₂	[11]
Molecular Weight	118.09 g/mol	[11]
Appearance	White to light yellow crystalline solid/powder	[12][13]
Melting Point	200-205 °C (decomposes)	[2][11][12]
Density	1.9 g/cm ³	[11]
Boiling Point	238.1 °C at 760 mmHg (Predicted)	[11]
Flash Point	97.8 °C	[11]
pKa	10.24 ± 0.69 (Predicted)	[11]
Storage	2-8°C, sealed, away from moisture and light	[12][14]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **diaminoglyoxime**.

NMR spectroscopy provides detailed information about the molecular structure.

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Assignment	Reference
¹ H NMR	DMSO-d ₆	5.18 ppm	broad singlet	4H, -NH ₂	[2]
9.76 ppm	singlet	2H, -OH	[2]		
¹³ C NMR	DMSO-d ₆	145.2 ppm	-	C=N	[2]

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Wavenumber (cm ⁻¹)	Assignment
3423, 3318	N-H stretching (amino groups)
1647	N-H bending (amino groups)
1591	C=N stretching (oxime groups)
1353	C-N stretching

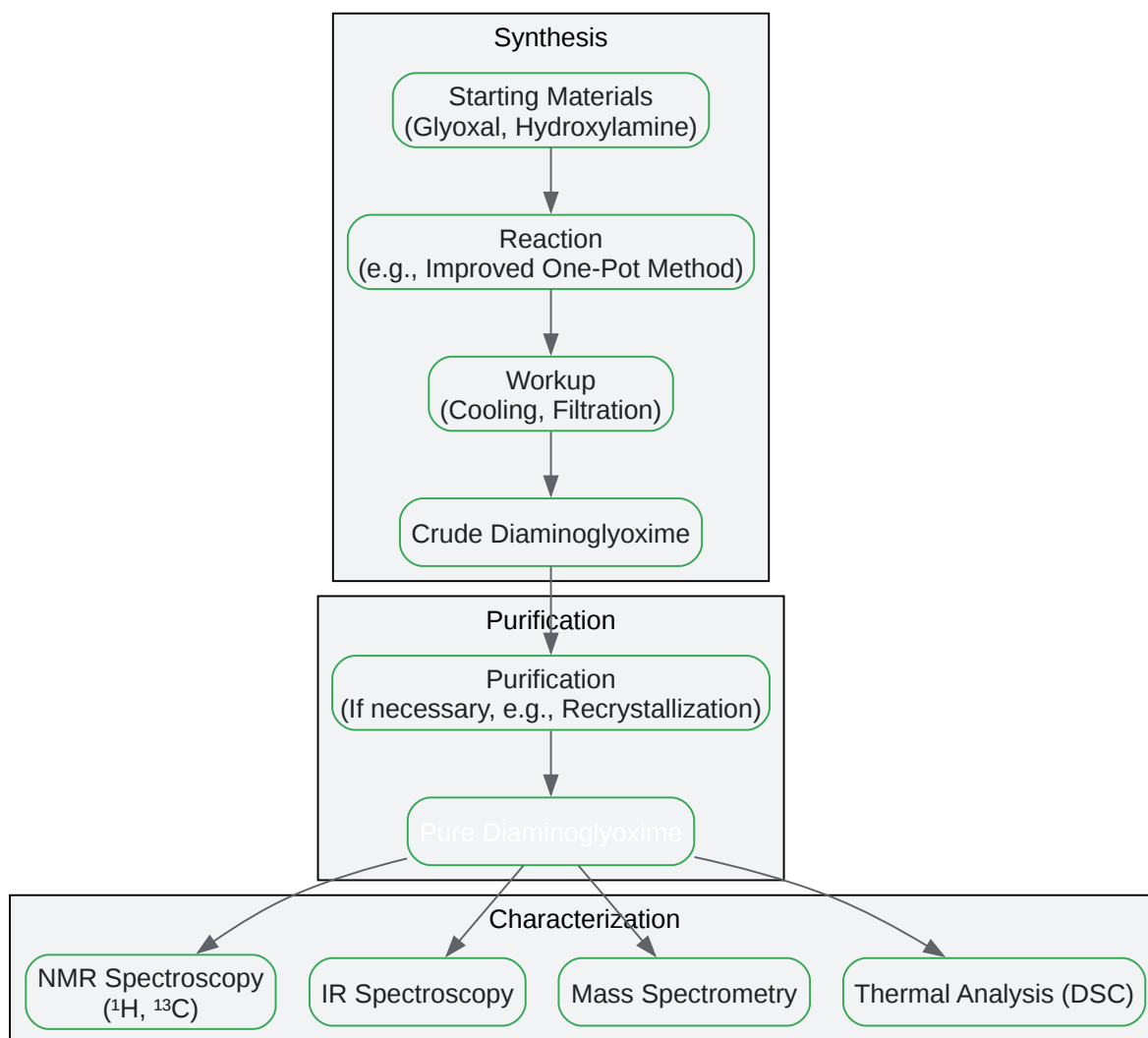
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **diaminoglyoxime**. While specific electron ionization or electrospray ionization mass spectra for **diaminoglyoxime** are not detailed in the provided search results, hyphenated techniques like TG-FTIR have been used to identify evolved gas species during thermal decomposition, such as those containing CN, NH, OH, and oxides of nitrogen.^[15] For quantitative analysis in various matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.^{[16][17]}

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of **diaminoglyoxime**. The decomposition temperature is typically measured at a heating rate of 5 °C/min.^[8] Studies have shown that **diaminoglyoxime** decomposes in two stages, with an activation energy for the initial stage of decomposition of 153 kJmol⁻¹.^[15]

Experimental Workflows and Logical Relationships

The synthesis and characterization of **diaminoglyoxime** follow a logical progression of steps, from the selection of starting materials to the final analytical confirmation of the product's identity and purity.



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Caption: General workflow for **diaminoglyoxime** synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **diaminoglyoxime**. The detailed experimental protocols, particularly the improved one-pot synthesis, offer researchers a safe and efficient method for obtaining high-purity **diaminoglyoxime**.^{[8][9][10]} The tabulated physical and spectroscopic data serve as a valuable reference for compound identification and quality control. The provided diagrams illustrate the key synthetic pathways and experimental workflows, offering a clear visual representation of the processes involved. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemistry, materials science, and drug development who are working with or interested in the applications of **diaminoglyoxime**.

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